molecular formula C17H14BrNO3 B4295071 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid

2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid

Cat. No. B4295071
M. Wt: 360.2 g/mol
InChI Key: GFGAGWFQMWVVMU-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields. This compound is also known as BMS-387032 and is a potent inhibitor of the cyclin-dependent kinase (CDK) family of proteins. CDKs play a crucial role in cell cycle progression, and their inhibition has been shown to have therapeutic benefits in cancer treatment.

Mechanism of Action

The mechanism of action of 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid involves the inhibition of CDKs. CDKs are a family of proteins that regulate cell cycle progression by phosphorylating various substrates. Inhibition of CDKs by BMS-387032 leads to cell cycle arrest and apoptosis in cancer cells. This compound has been shown to be a selective inhibitor of CDKs, with minimal effects on other kinases.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid are primarily related to its inhibition of CDKs. Inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity. Additionally, BMS-387032 has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid in lab experiments is its potency and selectivity for CDKs. This compound has been shown to be a highly effective inhibitor of CDKs, with minimal effects on other kinases. Additionally, BMS-387032 has been shown to be effective in inhibiting tumor growth in various cancer models, making it a valuable tool for cancer research.
One of the limitations of using BMS-387032 in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the use of this compound in in vivo studies may be limited by its pharmacokinetic properties, which may require the use of specialized delivery systems.

Future Directions

There are several future directions for research on 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of BMS-387032. Additionally, the use of this compound in combination with other chemotherapeutic agents is an area of active investigation. Other potential applications of this compound include the treatment of other diseases that involve abnormal cell cycle regulation, such as neurodegenerative disorders and viral infections. Finally, the development of specialized delivery systems to improve the pharmacokinetic properties of this compound may also be an area of future research.

Scientific Research Applications

The primary application of 2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid is in cancer research. CDKs are overexpressed in many types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. BMS-387032 has been shown to be a potent inhibitor of CDKs, and its use in cancer treatment is currently being investigated. Several preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth in various cancer models.

properties

IUPAC Name

(E)-2-(3-bromo-4-methylanilino)-4-oxo-4-phenylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-11-7-8-13(9-14(11)18)19-15(17(21)22)10-16(20)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,21,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGAGWFQMWVVMU-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid
Reactant of Route 2
2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid
Reactant of Route 3
Reactant of Route 3
2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid
Reactant of Route 4
2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid
Reactant of Route 5
2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid
Reactant of Route 6
2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.